2,5-Dimethoxycinnamic acid

Description

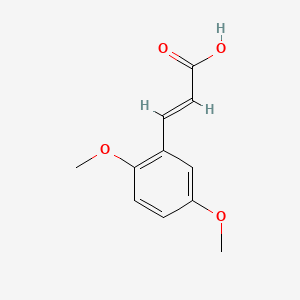

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid

Executive Summary

2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. This guide provides a comprehensive technical overview of 2,5-DMCA, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and critically, its emerging role as a modulator of key cellular transport mechanisms. The primary focus of current research, and therefore this guide, is its activity as an inhibitor of monocarboxylate transporters (MCTs), a function with significant therapeutic implications in oncology and neuroscience. This document synthesizes field-proven insights with detailed, validated protocols to serve as a foundational resource for the scientific community.

Introduction to 2,5-Dimethoxycinnamic Acid

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants and are known for a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The addition of methoxy groups to the phenyl ring, as seen in 2,5-DMCA, can significantly alter the molecule's pharmacokinetic profile and biological activity.[1][4] Specifically, methoxylation can enhance membrane permeability and metabolic stability compared to hydroxylated counterparts, making these derivatives attractive candidates for drug development.[1][4]

While the broader family of cinnamic acids has been studied extensively, 2,5-DMCA has garnered specific interest for its inhibitory action against monocarboxylate transporters (MCTs).[5][6] These transporters are crucial for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, by facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[5][7][8] By inhibiting MCTs, 2,5-DMCA presents a strategic approach to disrupt cancer cell metabolism and survival, offering a promising avenue for novel therapeutic interventions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from formulation to experimental design. The key properties of 2,5-Dimethoxycinnamic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [9] |

| Molecular Weight | 208.21 g/mol | [9] |

| CAS Number | 10538-51-9 | [9] |

| Appearance | Yellow to light orange powder/crystal | [10] |

| Melting Point | 148-150 °C | |

| Boiling Point | 374.5 °C | |

| Solubility (log₁₀WS) | -2.05 mol/L (Calculated) | [9] |

| Octanol/Water Partition Coeff. (logP) | 1.802 (Calculated) | [9] |

| Predominant Form | trans isomer |

Synthesis and Characterization

The synthesis of 2,5-DMCA is typically achieved through a Knoevenagel-Doebner condensation, a reliable and well-established method in organic chemistry. This approach offers high yields and purity, making it suitable for laboratory-scale production.

Experimental Protocol: Synthesis of 2,5-Dimethoxycinnamic Acid

This protocol describes a standard laboratory synthesis via the condensation of 2,5-dimethoxybenzaldehyde with malonic acid.

Causality and Rationale:

-

Reagents: 2,5-dimethoxybenzaldehyde serves as the aldehyde component. Malonic acid provides the activated methylene group required for condensation. Pyridine acts as a basic solvent, while piperidine is a more potent basic catalyst that facilitates the initial condensation and subsequent decarboxylation.

-

Reaction Conditions: Refluxing at an elevated temperature (e.g., 90°C) provides the necessary activation energy for the reaction to proceed to completion.[10] The 2-hour reflux is an empirically determined duration to ensure maximum conversion.

-

Work-up: Acidification with hydrochloric acid is crucial to protonate the carboxylate salt, causing the free acid (2,5-DMCA) to precipitate out of the aqueous solution due to its lower solubility. Washing with water removes residual salts and acid. Recrystallization from ethanol is a standard purification technique that leverages differences in solubility at high and low temperatures to yield high-purity crystals.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[10]

-

Initiation: Heat the mixture to 90°C with stirring.

-

Catalysis: Add a catalytic amount of piperidine to the heated mixture.[10][11]

-

Reaction: Maintain the reaction at reflux for 2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 3 mol/L hydrochloric acid. A significant amount of white to pale yellow precipitate should form.[10]

-

Isolation: Collect the solid precipitate by suction filtration.

-

Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow needle-like crystals of 2,5-dimethoxycinnamic acid.[10]

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity. A C18 column with a mobile phase of acetonitrile and water (acidified with 0.1% formic or phosphoric acid) provides excellent separation.[12] The purity is determined by the peak area percentage at a detection wavelength corresponding to the UV absorbance maximum of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the structure of 2,5-dimethoxycinnamic acid, showing characteristic peaks for the aromatic protons, vinyl protons, and methoxy groups.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (208.21 g/mol ).[9]

Biological Activity and Mechanism of Action

The primary therapeutic interest in 2,5-DMCA stems from its activity as an inhibitor of monocarboxylate transporters (MCTs), which are pivotal in the metabolic processes of many diseases.

The Role of Monocarboxylate Transporters (MCTs)

MCTs, particularly isoforms MCT1 and MCT4, are proton-linked transporters responsible for the efflux of lactate and pyruvate from cells.[5][7] This function is especially critical in highly glycolytic cancer cells, which produce large amounts of lactate even in the presence of oxygen (the Warburg effect).[5][8] To avoid intracellular acidification and maintain a high glycolytic rate, these cells rely on MCTs to expel lactate.[6][8] Therefore, inhibiting MCTs is a validated strategy for targeting cancer metabolism.[5][13]

2,5-DMCA as an MCT Inhibitor

Cinnamic acid derivatives, including 2,5-DMCA, have been identified as inhibitors of MCT1.[5] While α-cyano-4-hydroxycinnamic acid (CHC) is a well-known, non-selective MCT inhibitor, studies on related structures have shown that methoxy substitutions can modulate potency and selectivity.[5][7] The inhibitory action of 2,5-DMCA disrupts the symbiotic metabolic relationship between glycolytic cancer cells and adjacent stromal cells (the "reverse Warburg effect"), where cancer cells utilize lactate produced by fibroblasts.[5]

Caption: Mechanism of 2,5-DMCA as an MCT1 inhibitor in a cancer cell.

Broader Biological Context

Beyond MCT inhibition, methoxylated cinnamic acid derivatives are reported to possess a range of other biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2][14][15] Studies have shown that these compounds can protect neuronal cells from glutamate-induced toxicity and may play a role in ameliorating neurodegenerative diseases.[14][16][17] Their ability to cross the blood-brain barrier is a key feature for potential neurological applications.[14] The antioxidant properties are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant pathways.[18]

Potential Therapeutic Applications

The unique mechanism of action of 2,5-DMCA positions it as a candidate for several therapeutic areas, primarily in oncology.

-

Oncology: As an MCT inhibitor, 2,5-DMCA has the potential to be an effective anticancer agent, particularly for tumors that exhibit high rates of glycolysis, such as certain types of breast, colon, and lung cancers.[5][19][20] It could be used as a monotherapy or in combination with other chemotherapeutics or radiation, which may be less effective against hypoxic, glycolytic tumor cells.[5]

-

Neuroscience: The neuroprotective properties of cinnamic acid derivatives suggest potential applications in treating neurodegenerative diseases like Parkinson's or Alzheimer's disease.[14][21] By mitigating oxidative stress and excitotoxicity, 2,5-DMCA could help preserve neuronal function.

-

Immunomodulation: Inhibition of MCT1 has also been shown to have immunomodulatory effects, particularly by inhibiting T lymphocyte proliferation.[13] This opens up possibilities for its use in autoimmune diseases or transplant medicine.

Safety and Toxicology

Safety data specific to 2,5-Dimethoxycinnamic acid is limited. However, based on Safety Data Sheets (SDS) for structurally similar cinnamic acid derivatives, it should be handled with appropriate laboratory precautions.[22] It is classified as a skin, eye, and respiratory irritant.[23]

Handling Precautions:

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.[24]

-

In case of contact with skin or eyes, rinse thoroughly with water.[24]

Comprehensive toxicological studies, including in vitro cytotoxicity assays on non-cancerous cell lines and in vivo animal studies, are required to establish a full safety profile for therapeutic consideration.

Future Directions and Conclusion

2,5-Dimethoxycinnamic acid is a promising small molecule with a well-defined mechanism of action targeting cellular metabolism. Its role as an MCT inhibitor provides a strong rationale for its further investigation as an anticancer agent.

Key areas for future research include:

-

Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile is essential.

-

In Vivo Efficacy: Validating its anticancer effects in relevant animal xenograft models is a critical next step.[25]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMCA could lead to the discovery of more potent and selective MCT inhibitors.

-

Combination Therapies: Investigating its synergistic effects with existing cancer treatments could unlock its full therapeutic potential.

Caption: A generalized workflow for the research and development of 2,5-DMCA.

References

-

Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). Cheméo. [Link]

-

Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. PrepChem.com. [Link]

-

2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594. PubChem - NIH. [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health (NIH). [Link]

-

Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

Biological potential and mechanism of action of methoxy phenylpropenoic acids. ResearchGate. [Link]

-

Cancer Chemopreventive Effect of 2′,4′-Dihydroxy-6′-methoxy-3′,5′. Semantic Scholar. [Link]

-

SAFETY DATA SHEET - trans-Cinnamic Acid. PhytoTech Labs. [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]

-

Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. PMC - NIH. [Link]

-

E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. PMC - PubMed Central. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

-

(PDF) Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. ResearchGate. [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. [Link]

-

Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. MDPI. [Link]

-

Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. [Link]

-

Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

-

Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Food & Nutrition Research. [Link]

-

Exploring monocarboxylate transporter inhibition for cancer treatment. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Scientists uncover how cinnamon's bioactive compounds influence cancer pathways. News-Medical.Net. [Link]

-

2,5-Dimethoxycinnamic acid, predominantly trans. Amerigo Scientific. [Link]

-

Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. PubMed Central. [Link]

-

Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). Regulatory Research and Medicine Evaluation. [Link]

Sources

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]

- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. explorationpub.com [explorationpub.com]

- 9. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. fishersci.com [fishersci.com]

- 23. phytotechlab.com [phytotechlab.com]

- 24. fishersci.com [fishersci.com]

- 25. foodandnutritionresearch.net [foodandnutritionresearch.net]

2,5-Dimethoxycinnamic acid chemical structure

An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid: Structure, Synthesis, and Applications

Introduction

2,5-Dimethoxycinnamic acid is a phenolic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of natural products, which are known for a wide array of biological activities.[1][2] This guide provides a comprehensive overview of 2,5-dimethoxycinnamic acid, from its fundamental chemical structure to its synthesis, and potential therapeutic applications. For researchers and professionals in drug development, understanding the nuances of this molecule is pivotal for leveraging its potential in creating novel therapeutic agents. It serves as a valuable pharmaceutical intermediate, for instance, in the synthesis of vasodilators like cinnepazide.[3]

Chemical Structure and Physicochemical Properties

The chemical identity of 2,5-dimethoxycinnamic acid is defined by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a propenoic acid group at position 1. The presence of the methoxy groups and the acrylic acid moiety dictates its chemical reactivity and biological interactions. The trans isomer is the more common and stable form.[4]

Below is a diagram illustrating the chemical structure of 2,5-Dimethoxycinnamic acid.

Caption: Chemical Structure of 2,5-Dimethoxycinnamic Acid.

The physicochemical properties of 2,5-dimethoxycinnamic acid are summarized in the table below. These parameters are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| CAS Number | 10538-51-9 | |

| Appearance | Yellow powder or pale yellow needle-like crystals | [3] |

| Melting Point | 148-150 °C | |

| Boiling Point | 374.5 °C | |

| SMILES | COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| InChI Key | JPQWWJZORKTMIZ-ZZXKWVIFSA-N | [4] |

| LogP (Octanol/Water) | 1.802 | [4] |

| Water Solubility (log10WS) | -2.05 mol/L | [4] |

Synthesis and Purification

A common and efficient method for the synthesis of 2,5-dimethoxycinnamic acid is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group. In this case, 2,5-dimethoxybenzaldehyde is reacted with malonic acid.

The diagram below outlines the workflow for a typical synthesis of 2,5-dimethoxycinnamic acid.

Caption: Synthesis workflow for 2,5-Dimethoxycinnamic Acid.

Detailed Synthesis Protocol

The following is a step-by-step methodology for the synthesis of 2,5-dimethoxycinnamic acid:[3][5]

-

Reactant Preparation: To a 100 ml three-necked flask, add 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine. The pyridine acts as both a solvent and a base.

-

Reaction Initiation: Heat the mixture to 90°C. At this temperature, add a catalytic amount of piperidine.

-

Reflux: Allow the reaction to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly add 3 mol/L hydrochloric acid to the reaction mixture. This will cause a large amount of white precipitate to form.

-

Isolation: The precipitate is isolated by suction filtration. The resulting filter cake should be washed with water to remove any remaining impurities.

-

Purification: The crude product is then recrystallized from ethanol to yield pale yellow, needle-like crystals of 2,5-dimethoxycinnamic acid.

-

Drying: The purified crystals are dried, for instance, in a vacuum oven, to remove any residual solvent.

Spectroscopic Analysis

Characterization of the synthesized 2,5-dimethoxycinnamic acid is crucial to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methoxy group protons. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.[6][7][8] The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene and aromatic ring, and the C-O stretches of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Biological Activities and Therapeutic Potential

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][9] 2,5-Dimethoxycinnamic acid, in particular, has been shown to have anti-inflammatory and coagulation inhibitory effects, as well as the ability to inhibit platelet aggregation.

The therapeutic potential of 2,5-dimethoxycinnamic acid and its derivatives is an active area of research. For instance, some methoxy derivatives of cinnamic acid have demonstrated hepatoprotective, cardioprotective, and neuroprotective activities.[1][10] Furthermore, derivatives of 2,5-dimethoxycinnamic acid have been investigated for their potential as selective serotonin 5-HT2A receptor agonists, which have implications for the treatment of various psychiatric disorders.

The following diagram illustrates the potential role of 2,5-dimethoxycinnamic acid as a scaffold in drug discovery.

Caption: Role of 2,5-Dimethoxycinnamic Acid in Drug Discovery.

Analytical Methods

For the quantitative analysis of 2,5-dimethoxycinnamic acid in various matrices, such as in reaction mixtures or biological samples, High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Protocol Outline

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. The mobile phase should be degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for 2,5-dimethoxycinnamic acid.

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of the compound in a sample.

Conclusion

2,5-Dimethoxycinnamic acid is a versatile molecule with a well-defined chemical structure and interesting biological activities. Its straightforward synthesis and the potential for chemical modification make it a valuable building block in the development of new therapeutic agents. For researchers in the pharmaceutical sciences, a thorough understanding of its properties and synthesis is essential for unlocking its full potential in drug discovery and development. Future research will likely continue to explore the therapeutic applications of its derivatives and optimize their pharmacological profiles.

References

-

Wikipedia. (2025). 2,5-Dihydroxycinnamic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). Retrieved from [Link]

-

PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DIMETHOXY-CINNAMIC-ACID-BETA-GLUCOPYRANOSIDE-ESTER. Retrieved from [Link]

-

Rychlicka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(7), 1417. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxycinnamic acid, tbdms derivative. Retrieved from [Link]

-

Rychlicka, M., et al. (2021). Biological potential and mechanism of action of methoxy phenylpropenoic acids. ResearchGate. Retrieved from [Link]

-

Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6230. Retrieved from [Link]

-

ResearchGate. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]

-

Tsolcha, O., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6757. Retrieved from [Link]

Sources

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 4. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,5-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2,5-Dimethoxycinnamic acid CAS number 10538-51-9

An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid (CAS: 10538-51-9): Properties, Synthesis, and Research Applications

Introduction

2,5-Dimethoxycinnamic acid (2,5-DMCA), a member of the phenylpropanoid family, is a significant organic compound with the CAS number 10538-51-9. Structurally, it is a derivative of cinnamic acid, featuring two methoxy groups on the phenyl ring. This substitution pattern imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of pharmaceuticals and a subject of interest in drug discovery and materials science.[1] While its parent compound, cinnamic acid, is a natural product found in various plants, 2,5-DMCA is primarily accessed through chemical synthesis.[2]

This technical guide provides a comprehensive overview of 2,5-Dimethoxycinnamic acid for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, spectroscopic signature, detailed synthesis protocols, potential biological activities, and essential safety and handling procedures. The information is presented to not only instruct but also to explain the rationale behind the methodologies, fostering a deeper understanding of this versatile molecule.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 2,5-DMCA is typically a yellow to light orange crystalline powder.[1]

Key Physicochemical Data

The essential properties of 2,5-Dimethoxycinnamic acid are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 10538-51-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | Yellow to light orange powder/crystal | [1] |

| Melting Point | 148-150 °C | |

| Boiling Point | 374.5 °C (predicted) | |

| SMILES | COc1ccc(OC)c(\C=C\C(O)=O)c1 | |

| InChI Key | JPQWWJZORKTMIZ-ZZXKWVIFSA-N | [3] |

| LogP (Octanol/Water) | 1.802 (calculated) | [3] |

Structural and Spectroscopic Profile

The structural identity and purity of 2,5-DMCA are confirmed through various spectroscopic techniques.

Diagram: Chemical Structure of 2,5-Dimethoxycinnamic Acid

Caption: Chemical structure of 2,5-Dimethoxycinnamic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. The vinyl protons of the acrylic acid moiety typically appear as two doublets in the regions of δ 6.5-6.7 ppm and δ 7.5-7.8 ppm, with a coupling constant (J) indicative of a trans configuration (~16 Hz). The aromatic protons on the substituted benzene ring will appear as multiplets or distinct signals in the δ 6.9-7.6 ppm range. The two methoxy groups (-OCH₃) will each present as a sharp singlet around δ 3.8 ppm. The acidic proton of the carboxylic acid is often broad and may appear downfield (> δ 12 ppm), or it may not be observed depending on the solvent.[4]

-

¹³C NMR: The carbon spectrum will show a signal for the carboxyl carbon (~168 ppm), carbons of the double bond (~119 and ~144 ppm), aromatic carbons (with those attached to methoxy groups shifted downfield, ~153-161 ppm), and the methoxy carbons (~56 ppm).[4][5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 2,5-DMCA (C₁₁H₁₂O₄), the expected exact mass would be calculated and compared against the experimental value, typically showing an error of less than 5 ppm.[6]

Section 2: Synthesis and Purification

2,5-Dimethoxycinnamic acid is most commonly synthesized via the Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Synthesis Workflow

The workflow involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid, followed by acidic workup and purification.

Diagram: Synthesis Workflow for 2,5-Dimethoxycinnamic Acid

Sources

An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular and Physical Characteristics

2,5-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[1] Its foundational properties are crucial for its application and handling in a laboratory setting. The molecular weight of 2,5-Dimethoxycinnamic acid is 208.21 g/mol .[2][3]

Chemical and Physical Data Summary

A compilation of essential data for 2,5-Dimethoxycinnamic acid is presented below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [4] |

| Molecular Weight | 208.21 g/mol | [2][3] |

| CAS Number | 10538-51-9 | [1][2] |

| Appearance | Yellow powder/pale yellow needle crystals | [1][5] |

| Melting Point | 147-150 °C | [3][4] |

| Boiling Point | 374.5 °C | |

| Flash Point | 147.3 °C | [4] |

| Solubility | Log10 of Water solubility in mol/l: -2.05 | [2] |

| Octanol/Water Partition Coefficient | logPoct/wat: 1.802 | [2] |

Structural and Spectroscopic Identity

The structural identity of 2,5-Dimethoxycinnamic acid is confirmed through various spectroscopic techniques. The linear formula is (CH₃O)₂C₆H₃CH=CHCO₂H.[3] Its unique structure, particularly the trans isomer, influences its chemical reactivity and biological activity.[2][3] It is known to form a 1:1 molecular complex with 3,5-dinitrocinnamic acid.[1]

Section 2: Synthesis and Manufacturing

The synthesis of 2,5-Dimethoxycinnamic acid is a critical process for its availability in research and development. Several synthetic routes have been established, with the Knoevenagel condensation being a common and efficient method.

Knoevenagel Condensation Workflow

This protocol outlines the synthesis of 2,5-Dimethoxycinnamic acid from 2,5-dimethoxybenzaldehyde and malonic acid.[1][4][6]

Step-by-Step Protocol:

-

Reactant Charging: In a three-necked flask, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[1][4]

-

Catalyst Addition: Introduce piperidine as a catalyst to the mixture.[1][4]

-

Reaction: Heat the mixture to 90°C and reflux for 2 hours.[1][4]

-

Precipitation: After cooling to room temperature, add 3mol/L hydrochloric acid to precipitate the crude product.[1][4]

-

Filtration and Washing: Collect the white precipitate by suction filtration and wash the filter cake with water.[1][4]

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow needle-like crystals of 2,5-Dimethoxycinnamic acid.[1][4]

Section 3: Analytical Characterization

To ensure the purity and identity of 2,5-Dimethoxycinnamic acid, validated analytical methods are imperative. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the analysis of cinnamic acid derivatives, which can be adapted for 2,5-Dimethoxycinnamic acid.

Step-by-Step Protocol:

-

Instrumentation: Utilize an HPLC system with a UV detector and a C18 reverse-phase column.[7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH adjustment. Degas the mobile phase before use.[7]

-

Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column at a controlled temperature (e.g., 25 °C).[7]

-

Detection: Monitor the eluent at the UV absorbance maximum of 2,5-Dimethoxycinnamic acid.[7]

-

Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable solvent like methanol or acetonitrile to a known concentration.[7]

-

Injection and Analysis: Inject 10-20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.[7]

-

Quantification: Determine the concentration of 2,5-Dimethoxycinnamic acid in the sample by comparing its peak area to that of the reference standard.

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed, potentially requiring derivatization to enhance volatility for GC-MS.[7] Spectrophotometric methods can be used for quantification, though they may require preliminary separation from other polyphenolic compounds to ensure selectivity.[8]

Section 4: Applications in Research and Drug Development

2,5-Dimethoxycinnamic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][4]

-

Vasodilators: It is a key precursor in the synthesis of vasodilators like cinnepazide.[1][4]

-

Biological Activities: As a phenolic compound, it exhibits several biological activities, including anti-inflammatory and inhibitory effects on platelet aggregation.

-

Neuroprotective Properties: Methoxy derivatives of cinnamic acid have shown potential neuroprotective effects, with some studies indicating they can reduce memory deficits in animal models.[9]

-

5-HT2A Receptor Agonists: The 2,5-dimethoxyphenyl moiety is a core structure in a novel class of selective serotonin 5-HT2A receptor agonists, which are being investigated for psychiatric disorders.[10]

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2,5-Dimethoxycinnamic acid are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: It is classified as causing skin and eye irritation.[11] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling the solid or its solutions.[11] In case of dust formation, use a NIOSH/MSHA approved respirator.[12]

-

Handling: Use in a well-ventilated area and avoid dust formation.[5][11] Wash hands thoroughly after handling.[11]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][11]

-

Skin: Wash off immediately with plenty of water. If irritation occurs, get medical advice.[5][11]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Recommended storage temperature is between 10°C and 25°C.

Section 6: Conclusion

This technical guide provides a detailed and authoritative overview of 2,5-Dimethoxycinnamic acid, from its fundamental molecular properties to its practical applications and handling procedures. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their work.

References

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). Retrieved from [Link]

-

ChemBK. (2024). 2,5-Dimethoxycinnamic acid. Retrieved from [Link]

-

Alfa Aesar. (2025). 2,5-Dimethoxycinnamic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,5-Dimethoxycinnamic acid, predominantly trans. Retrieved from [Link]

-

Atanasov, A. G., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3826. Retrieved from [Link]

-

Kompantseva, E. V. (2020). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). Regulatory Research and Medicine Evaluation, 10(4), 268-275. Retrieved from [Link]

-

Cichon, N., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. International Journal of Molecular Sciences, 22(12), 6494. Retrieved from [Link]

-

Wallach, J., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7448-7465. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 2. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,5-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review) | Kompantseva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to trans-2,5-Dimethoxycinnamic Acid

This guide provides a comprehensive technical overview of trans-2,5-dimethoxycinnamic acid, a significant cinnamic acid derivative with applications in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, spectroscopic characterization, biological significance, and essential experimental protocols.

Core Chemical and Physical Properties

trans-2,5-Dimethoxycinnamic acid is a crystalline solid, appearing as a yellow powder or crystals.[1][2] It is the predominantly trans isomer, which is the more thermodynamically stable configuration.[3]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| CAS Number | 10538-51-9 | |

| EC Number | 234-114-9 | |

| Appearance | Yellow powder or crystal | [1][2] |

| Melting Point | 147-150 °C | [1] |

| Boiling Point | 267.4 °C (rough estimate) | [1] |

| Density | 1.0627 g/cm³ (rough estimate) | [1] |

| pKa | 4.40 ± 0.10 (Predicted) | [1] |

| Water Solubility | log10WS: -2.05 (Calculated) | |

| Octanol/Water Partition Coefficient (logP) | 1.802 (Calculated) | [4] |

Spectroscopic Profile

Expected ¹H NMR Spectral Features

In a typical ¹H NMR spectrum (e.g., in CDCl₃ or DMSO-d₆), the following proton signals are anticipated:

-

Vinylic Protons: Two doublets in the downfield region (around δ 6.3-7.8 ppm), corresponding to the two protons on the carbon-carbon double bond of the propenoic acid moiety. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of the trans configuration.

-

Aromatic Protons: Three protons on the dimethoxy-substituted benzene ring, likely appearing as a multiplet or as distinct doublets and a doublet of doublets in the aromatic region (around δ 6.8-7.5 ppm).

-

Methoxy Protons: Two sharp singlets, each integrating to three protons, in the upfield region (around δ 3.8 ppm), corresponding to the two methoxy groups.

-

Carboxylic Acid Proton: A broad singlet in the far downfield region (δ > 10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule:

-

Carbonyl Carbon: A signal in the downfield region (around δ 167-170 ppm).

-

Vinylic Carbons: Two signals for the carbons of the double bond.

-

Aromatic Carbons: Six signals for the carbons of the benzene ring, with the two carbons attached to the methoxy groups being the most deshielded.

-

Methoxy Carbons: Two signals in the upfield region (around δ 55-60 ppm).

Expected Infrared (IR) Spectral Features

The IR spectrum of trans-2,5-dimethoxycinnamic acid would be characterized by the following absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1650 cm⁻¹.

-

C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the region of 1000-1300 cm⁻¹.

-

=C-H Bending (trans-Alkene): A characteristic band around 970-980 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 208.21. Fragmentation patterns would likely involve the loss of the carboxylic acid group and methoxy groups.

Synthesis of trans-2,5-Dimethoxycinnamic Acid

trans-2,5-Dimethoxycinnamic acid is commonly synthesized via the Knoevenagel condensation reaction. This method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.[1][2]

Synthesis Workflow

Caption: Workflow for the synthesis of trans-2,5-dimethoxycinnamic acid.

Detailed Synthesis Protocol

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.

-

Catalyst Addition and Reflux: Heat the mixture to 90°C and add a catalytic amount of piperidine. Reflux the reaction mixture for 2 hours.

-

Cooling and Acidification: After the reflux is complete, cool the reaction mixture to room temperature. Slowly add 3M hydrochloric acid to the mixture, which will cause a large amount of white precipitate to form.

-

Isolation of Crude Product: Isolate the crude product by suction filtration.

-

Washing: Wash the filter cake with water to remove any remaining acid and water-soluble impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain light yellow, needle-like crystals of trans-2,5-dimethoxycinnamic acid.

-

Drying: Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are a class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The methoxy derivatives of cinnamic acid, in particular, have garnered significant interest for their therapeutic potential.[7]

trans-2,5-Dimethoxycinnamic acid is primarily utilized as a pharmaceutical intermediate.[1][2] A notable application is in the synthesis of the vasodilator drug, cinepazide.[1][2] Vasodilators are crucial in the treatment of cardiovascular conditions such as hypertension and angina.

While specific studies on the biological activities of trans-2,5-dimethoxycinnamic acid are not as extensive as for other methoxycinnamic acid isomers, its structural similarity to other biologically active cinnamic acid derivatives suggests potential for further investigation into its pharmacological properties. For instance, other dimethoxycinnamic acid isomers have shown neuroprotective and antioxidant activities.[8]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard and reliable method for the analysis and quantification of cinnamic acid derivatives. A reverse-phase HPLC method is typically employed for the analysis of trans-2,5-dimethoxycinnamic acid.

Analytical Workflow: HPLC Quantification

Caption: General workflow for the HPLC quantification of trans-2,5-dimethoxycinnamic acid.

Exemplary HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically around 254 nm or 280 nm.

-

Standard Preparation: Prepare a stock solution of trans-2,5-dimethoxycinnamic acid of known concentration in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh the sample containing trans-2,5-dimethoxycinnamic acid and dissolve it in a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Plot the peak areas of the standards against their concentrations to generate a calibration curve. Determine the concentration of trans-2,5-dimethoxycinnamic acid in the sample by interpolating its peak area from the calibration curve.

Method Validation: For use in a regulated environment, the analytical method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[9]

Safety and Handling

trans-2,5-Dimethoxycinnamic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1] In case of dust formation, use a suitable respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[10] Handle in a well-ventilated area or in a fume hood.

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[1]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1]

Conclusion

trans-2,5-Dimethoxycinnamic acid is a valuable building block in medicinal chemistry, with established applications as a pharmaceutical intermediate. Its cinnamic acid scaffold suggests the potential for a broader range of biological activities that warrant further investigation. This guide provides a foundational understanding of its properties, synthesis, and analysis to support ongoing research and development efforts in the pharmaceutical and chemical sciences.

References

- 2,5-Dimethoxycinnamic acid - ChemBK. (n.d.).

- 2,5-Dimethoxycinnamic acid, predominantly trans 99 10538-51-9 - Sigma-Aldrich. (n.d.).

- Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Cheméo. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- trans-2-Methoxycinnamic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Safety Data Sheet - CDN Isotopes. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- 2,5-Dimethoxycinnamic acid | 10538-51-9 - ChemicalBook. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website.

- 2,5-Dimethoxycinnamic acid, predominantly trans - Amerigo Scientific. (n.d.).

- trans-2,3-Dimethoxycinnamic acid Safety Data Sheets(SDS) lookchem. (n.d.).

- 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem. (n.d.).

- trans-Cinnamic acid - SIGMA-ALDRICH. (n.d.).

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021).

- Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 - Smolecule. (n.d.).

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv

- trans-2,3-Dimethoxycinnamic acid | 7345-82-6 - ChemicalBook. (n.d.).

- 2,5-Dimethoxycinnamic acid synthesis - ChemicalBook. (n.d.).

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid

- 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem. (n.d.).

- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). Full article.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC - PubMed Central.

- trans-2,3-Dimethoxycinnamic Acid | 7345-82-6 - TCI Chemicals. (n.d.).

- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv

- Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. (n.d.). MDPI.

- Supporting Information - Wiley-VCH. (n.d.).

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from St.

- 2-METHOXYCINNAMIC ACID(1011-54-7) 13C NMR spectrum - ChemicalBook. (n.d.).

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC - PubMed Central.

- (PDF) Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. (n.d.).

- Protecting group - Wikipedia. (n.d.).

- Solubilities of trans-cinnamic acid | Download Table. (n.d.).

- Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. (2023). MDPI.

- trans-Cinnamic Acid, Analytical Standard, ≥98.0% (HPLC), MilliporeSigma™ Supelco. (n.d.).

- A Comparative Guide to Analytical Methods for the Validation of 2,5-Dimethyl-1,4-dithiane-2,5-diol. (n.d.). Benchchem.

Sources

- 1. chembk.com [chembk.com]

- 2. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 3. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 4. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethoxycinnamic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-dimethoxycinnamic acid, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, chemists, and formulation scientists, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into the molecular structure's influence, predictive frameworks for solvent selection, and robust experimental protocols for empirical determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Understanding the Molecule: 2,5-Dimethoxycinnamic Acid

2,5-Dimethoxycinnamic acid (DMCA) is a derivative of cinnamic acid, featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at positions 2 and 5, and an acrylic acid moiety.[2][3] Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .[4] The molecule's properties, including its melting point of 148-150 °C, are dictated by the interplay of its functional groups.[4]

The key to understanding its solubility lies in its structural components:

-

A Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH part) and acceptor (the C=O part). It imparts acidic properties, allowing for reactions with bases.[5]

-

An Aromatic Phenyl Ring: A bulky, nonpolar, and hydrophobic component.

-

Two Methoxy Groups (-OCH₃): These ether groups are moderately polar and can act as hydrogen bond acceptors. They also add to the molecule's overall size.

-

A Conjugated Double Bond: Contributes to the planarity and electronic properties of the molecule.

This combination of polar (acid, ethers) and nonpolar (phenyl ring) features results in a molecule with nuanced solubility, making solvent selection a critical step in its application for synthesis, purification, and formulation.

Caption: Molecular structure of 2,5-Dimethoxycinnamic acid.

Theoretical Principles & Solubility Prediction

The fundamental principle governing solubility is "like dissolves like."[6] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of 2,5-DMCA is determined by the balance between the polar carboxylic acid and methoxy groups and the nonpolar aromatic ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all polar sites on the DMCA molecule: the carboxylic acid (donor and acceptor) and the methoxy groups (acceptor). The alkyl chains of simple alcohols are small enough that their nonpolar character does not significantly hinder dissolution. Therefore, good solubility is predicted in lower-chain alcohols. The solubility of related compounds, like trans-cinnamic acid, is known to increase with the addition of alcohols like ethanol and methanol to water.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents cannot donate hydrogen bonds but are effective acceptors. They will interact strongly with the carboxylic acid's hydroxyl proton. Acetone and ethyl acetate are expected to be effective solvents.[8] Caffeic acid, another cinnamic acid derivative, is soluble in ethanol, DMSO, and dimethylformamide.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar phenyl ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group promotes strong solute-solute interactions (like dimerization) that nonpolar solvents cannot disrupt. Consequently, solubility is expected to be low in purely nonpolar solvents like hexane. Cinnamic acid itself is insoluble in hexane.[8]

-

Aqueous Solubility: The molecule's significant nonpolar surface area from the phenyl ring and the presence of four oxygen atoms suggest it will be only slightly soluble in water, a common trait for many organic acids with more than five carbon atoms.[10] However, its acidic nature means it will be significantly more soluble in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[10]

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility based on structural analysis and data from analogous compounds. This predictive framework is an essential first step for solvent screening in a research setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and methoxy groups. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. Cinnamic acid is soluble in acetone and ether.[8] |

| Nonpolar | Hexane, Cyclohexane | Low | The polar carboxylic acid group leads to strong solute-solute interactions that nonpolar solvents cannot overcome. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute, but the polar acid group limits overall solubility. Cinnamic acid is soluble in benzene.[8] |

| Aqueous (Neutral) | Water | Very Low | The hydrophobic character of the large organic structure dominates. Cinnamic acid is only slightly soluble in water.[11] |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High | Deprotonation of the carboxylic acid forms a highly polar carboxylate salt, which is readily solvated by water. This is a classic test for carboxylic acids.[10] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a rigorous and self-validating experimental workflow is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]

Objective:

To determine the equilibrium solubility of 2,5-dimethoxycinnamic acid in a selection of organic solvents at a controlled temperature (e.g., 298.15 K / 25 °C).

Materials & Equipment:

-

2,5-Dimethoxycinnamic Acid (predominantly trans, ≥99% purity)[4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials (e.g., 10 mL glass vials)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Causality: Starting with an excess of solid solute is crucial to ensure that the solution reaches equilibrium from a state of saturation, preventing errors from undersaturation.

-

Action: Add an excess amount of 2,5-DMCA to a series of labeled vials. For each solvent, add a precise volume (e.g., 5.0 mL) to the corresponding vial containing the solid.

-

-

Equilibration:

-

Causality: Solubility is a thermodynamic equilibrium. Sufficient time and consistent agitation are required for the rates of dissolution and precipitation to become equal. The time can vary significantly between solvent systems. A 24-48 hour period is a robust starting point.

-

Action: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours.

-

-

Phase Separation:

-

Causality: To analyze the concentration of the dissolved solute, the saturated liquid phase (supernatant) must be completely separated from the undissolved solid. Failure to do so will lead to erroneously high solubility values.

-

Action: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostat for at least 2 hours, letting the excess solid settle.

-

-

Sample Collection and Filtration:

-

Causality: Filtration through a microporous membrane is the final, critical step to remove any suspended microcrystals. The syringe and filter should be pre-warmed to the experimental temperature to prevent precipitation due to cooling.

-

Action: Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, dry collection vial.

-

-

Dilution and Quantification:

-

Causality: The saturated solution will likely be too concentrated for direct analysis. Accurate, quantitative dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

Action: Accurately dilute a known volume of the filtered saturate with the same solvent used for the experiment to a final concentration suitable for analysis.

-

-

Analytical Measurement (UV-Vis or HPLC):

-

Causality: A pre-established calibration curve is essential for converting the instrumental response (e.g., absorbance or peak area) into a concentration value. This is the cornerstone of quantitative analysis.

-

Action: Measure the absorbance or peak area of the diluted sample. Calculate the concentration using a standard calibration curve prepared with known concentrations of 2,5-DMCA in the same solvent.

-

-

Calculation of Solubility:

-

Action: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion and Applications

A thorough understanding of 2,5-dimethoxycinnamic acid's solubility is not merely an academic exercise; it is a prerequisite for its effective use in drug development and chemical synthesis.[12] Knowledge of its solubility profile allows scientists to:

-

Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Design efficient crystallization and purification processes by identifying solvent/anti-solvent systems.

-

Develop stable formulations for preclinical and clinical studies, where solubility directly impacts bioavailability.[13]

-

Perform extractions to isolate the compound from reaction mixtures or natural sources.

By combining theoretical prediction with rigorous experimental validation, researchers can confidently manipulate and apply 2,5-dimethoxycinnamic acid, accelerating the journey from laboratory discovery to therapeutic application.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE.

- 2,5-Dimethoxycinnamic acid. (2024, April 9). ChemBK.

- Solubility of Organic Compounds. (2023, August 31).

- Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). (n.d.). Cheméo.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- 2,5-Dimethoxycinnamic acid, predominantly trans 99 10538-51-9. (n.d.). Sigma-Aldrich.

- Cinnamic acid | 621-82-9. (n.d.). ChemicalBook.

- 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594. (n.d.). PubChem.

- Cinnamic acid. (n.d.). In Wikipedia.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). National Institutes of Health.

- Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. (2024, June 27). Journal of Chemical & Engineering Data.

- 2,5-Dimethoxycinnamic acid | 10538-51-9. (n.d.). ChemicalBook.

- 2,5-Dimethoxycinnamic acid, predominantly trans 99 10538-51-9. (n.d.). Sigma-Aldrich.

- Caffeic Acid - PRODUCT INFORMATION. (2025, February 19). Cayman Chemical.

Sources

- 1. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 2. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Accurate Determination of the Melting Point of 2,5-Dimethoxycinnamic Acid

Executive Summary

This technical guide provides a comprehensive framework for the accurate and reproducible determination of the melting point of 2,5-Dimethoxycinnamic acid. Moving beyond a simple procedural outline, this document delves into the theoretical underpinnings, practical considerations, and data interpretation strategies essential for researchers, chemists, and quality control professionals. The established melting point for high-purity, predominantly trans-2,5-Dimethoxycinnamic acid is in the range of 147-150°C.[1][2][3][4] This guide establishes a self-validating protocol to verify this critical physical constant, which serves as a primary indicator of material identity and purity.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the fields of pharmaceutical development and synthetic chemistry, the melting point is a fundamental physical property that provides crucial insights.[5] For a crystalline solid like 2,5-Dimethoxycinnamic acid, the temperature at which it transitions from a solid to a liquid phase is a highly characteristic value. This compound is a significant intermediate in the synthesis of vasodilators and other pharmacologically active molecules, making the verification of its purity paramount.[1][2]

The melting point serves two primary functions:

-

Identification: A measured melting point corresponding to the literature value serves as a preliminary confirmation of the compound's identity.

-

Purity Assessment: Pure crystalline compounds exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Therefore, this single measurement offers a rapid and cost-effective method for assessing material purity.

Physicochemical Profile of 2,5-Dimethoxycinnamic Acid

A foundational understanding of the compound's properties is essential before proceeding with experimental work.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | [2][7] |

| Molecular Weight | 208.21 g/mol | [2][4][7] |

| CAS Number | 10538-51-9 | [1][4] |

| Appearance | Light orange to yellow or green powder/crystals | [1][2] |

| Predominant Isomer | trans |[3][4] |

Table 2: Reported Melting Point Values

| Melting Point Range (°C) | Purity/Assay | Source(s) |

|---|---|---|

| 148-150 | 99% | [3][4] |

| 147-150 | Not Specified |[1][2] |

The Science of Melting: Theoretical Underpinnings

Melting is the process by which a substance transitions from the highly ordered state of a crystalline solid to the disordered state of a liquid. This phase change requires energy, typically in the form of heat, to overcome the intermolecular forces holding the crystal lattice together.[8]

Melting Point Depression

The presence of a soluble impurity invariably causes a decrease in a substance's melting point. This phenomenon, known as melting point depression, is a direct consequence of the thermodynamics of mixtures. The impurity disrupts the uniform crystal lattice structure, weakening the intermolecular forces. Less thermal energy is therefore required to break down the solid structure. Furthermore, the melting process occurs over a wider temperature range because different regions of the mixed solid have varying compositions, leading to a non-uniform melting process.[5][6] Observing a wide melting range, for instance, 144-148°C, is a strong indicator of an impure sample.[6]

Protocol: High-Fidelity Melting Point Determination

This protocol is designed as a self-validating system to ensure the generation of accurate and reliable data. The capillary method is the standard and most widely accepted technique.[5]

Instrumentation and Materials

-

Melting Point Apparatus: A calibrated digital apparatus (e.g., Mel-Temp or similar) with controlled heating ramps is required.[8]

-

Glass Capillary Tubes: Thin-walled, open at one end.

-

Sample: 2,5-Dimethoxycinnamic acid, finely powdered.

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Thermometer: Calibrated, high-precision thermometer or integrated digital sensor.

-

Melting Point Standards: Certified reference standards (e.g., caffeine, vanillin) for instrument verification.

Instrument Calibration and Verification (Trustworthiness Pillar)

Before any sample measurement, the accuracy of the apparatus must be verified. This is a non-negotiable step for ensuring data integrity.

-

Select two certified reference standards with sharp melting points that bracket the expected melting point of 2,5-Dimethoxycinnamic acid (e.g., one standard ~120°C, another ~160°C).

-

Measure the melting point of each standard using the accurate determination protocol (Section 5.3).

-

The observed melting points must fall within the certified range for the standards. If not, the instrument's thermometer or controller requires professional calibration. This step ensures that the measurements are traceable to established standards.

Step-by-Step Experimental Workflow

The causality behind each step is critical for achieving expert-level results.

-

Sample Preparation:

-

Action: Place a small amount of 2,5-Dimethoxycinnamic acid in a mortar and gently grind it into a fine, uniform powder.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, preventing temperature gradients that could lead to an artificially broad melting range.[6]

-

Action: Invert a capillary tube and tap its open end into the powder until a small amount enters the tube.

-

Action: Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 2-3 mm.[5]

-

Rationale: Dense packing is crucial for consistent heat conduction from the apparatus block to the sample. Air pockets would act as insulators, causing inaccurate readings.[6]

-

-

Determination of Approximate Melting Point (Scouting Run):

-

Action: Place the packed capillary into the heating block.

-

Action: Set a rapid heating rate (e.g., 10-20°C per minute).[8]

-

Action: Observe the sample and note the approximate temperature at which it melts.

-